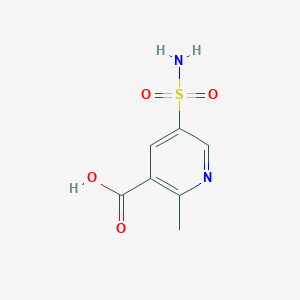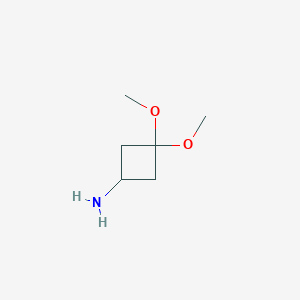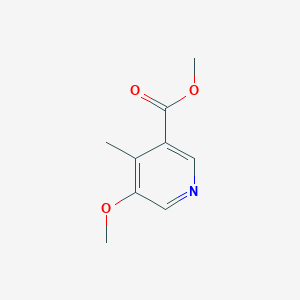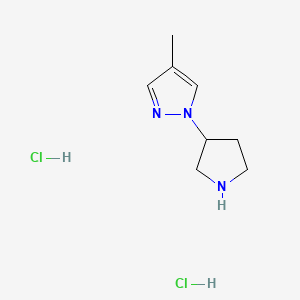
2-Methyl-5-sulfamoylpyridine-3-carboxylic acid
Vue d'ensemble
Description
“2-Methyl-5-sulfamoylpyridine-3-carboxylic acid” is a chemical compound with the molecular formula C7H8N2O4S and a molecular weight of 216.21 . It’s used for research purposes and has unique properties that make it applicable in drug development, catalysis, and organic synthesis.
Molecular Structure Analysis
The molecular structure of “2-Methyl-5-sulfamoylpyridine-3-carboxylic acid” consists of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique
Synthesis and Catalytic Applications
One of the core applications of 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid derivatives in scientific research involves their role in the synthesis of various biologically and chemically significant compounds. For instance, novel biological-based nano organo solid acids with urea moiety have been synthesized and characterized, showcasing potential in industry due to their catalytic applications in the synthesis of compounds such as 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives under mild and green conditions. These nano organo solid acids demonstrate the versatility and industrial applicability of 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid derivatives in facilitating various chemical transformations (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Electrocatalytic Carboxylation
Another significant application is found in the electrocatalytic carboxylation processes. Research has explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquids to 6-aminonicotinic acid. This innovative approach avoids the use of volatile and toxic solvents and catalysts, marking a step forward in eco-friendly chemical synthesis. The process demonstrates not only the utility of 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid derivatives in synthetic chemistry but also their potential in contributing to more sustainable industrial processes (Feng, Huang, Liu, & Wang, 2010).
Biological Activity and Metal Complexation
Research into the biological activity and metal complexation of 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid derivatives reveals their potential in the development of new pharmaceuticals and materials. For example, studies on metal complexes with 3-hydroxypyridine-2-carboxylic acid have investigated their insulin-mimetic activities, suggesting potential applications in the treatment of diabetes and related metabolic disorders. These findings highlight the biological relevance and therapeutic potential of these compounds (Nakai et al., 2005).
Propriétés
IUPAC Name |
2-methyl-5-sulfamoylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-4-6(7(10)11)2-5(3-9-4)14(8,12)13/h2-3H,1H3,(H,10,11)(H2,8,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHVUIANSRKQHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)S(=O)(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{N''-[2-(4-chlorophenyl)ethyl]carbamimidamido}methanimidamide hydrochloride](/img/structure/B1477859.png)
![Methoxy[1-(2-methylphenyl)ethyl]amine hydrochloride](/img/structure/B1477860.png)
![[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride](/img/structure/B1477862.png)
![2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1477863.png)







![2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1477875.png)

